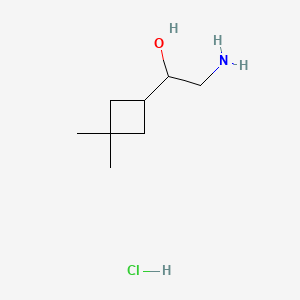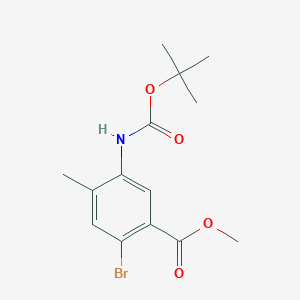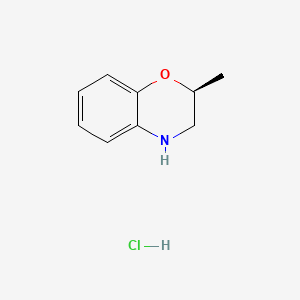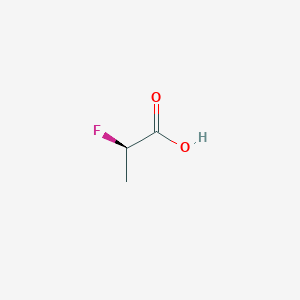
Potassium (4,4-difluorocycloheptyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (4,4-difluorocycloheptyl)trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. The compound is characterized by the presence of a cycloheptyl ring substituted with two fluorine atoms and a trifluoroborate group.
Vorbereitungsmethoden
The synthesis of potassium (4,4-difluorocycloheptyl)trifluoroboranuide typically involves the reaction of 4,4-difluorocycloheptylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Potassium (4,4-difluorocycloheptyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of difluorocycloheptyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cycloheptyl derivatives.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various oxidizing and reducing agents depending on the desired transformation. Major products formed from these reactions include a range of difluorocycloheptyl and cycloheptyl derivatives .
Wissenschaftliche Forschungsanwendungen
Potassium (4,4-difluorocycloheptyl)trifluoroboranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Wirkmechanismus
The mechanism by which potassium (4,4-difluorocycloheptyl)trifluoroboranuide exerts its effects involves its ability to act as a nucleophilic partner in various chemical reactions. The trifluoroborate group is particularly reactive in the presence of palladium catalysts, facilitating the formation of carbon-carbon bonds. This reactivity is due to the electron-withdrawing nature of the fluorine atoms, which enhances the nucleophilicity of the boron center .
Vergleich Mit ähnlichen Verbindungen
Potassium (4,4-difluorocycloheptyl)trifluoroboranuide can be compared with other organotrifluoroborates such as:
Potassium (4,4-difluorocyclohexyl)trifluoroboranuide: Similar in structure but with a cyclohexyl ring instead of a cycloheptyl ring.
Potassium 3,4-dichlorophenyltrifluoroborate: Contains a phenyl ring substituted with chlorine atoms.
Potassium phenyltrifluoroborate: A simpler structure with a phenyl ring.
The uniqueness of potassium (4,4-difluorocycloheptyl)trifluoroboranuide lies in its cycloheptyl ring, which provides distinct steric and electronic properties compared to its analogs .
Eigenschaften
Molekularformel |
C7H11BF5K |
|---|---|
Molekulargewicht |
240.07 g/mol |
IUPAC-Name |
potassium;(4,4-difluorocycloheptyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H11BF5.K/c9-7(10)4-1-2-6(3-5-7)8(11,12)13;/h6H,1-5H2;/q-1;+1 |
InChI-Schlüssel |
DMPJERGXWSUZQM-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1CCCC(CC1)(F)F)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid](/img/structure/B13495220.png)

![2-{2-[2-(diphenylamino)-3-(2-{1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene}ethylidene)cyclopent-1-en-1-yl]ethenyl}-1-ethylnaphtho[1,2-d][1,3]thiazol-1-ium perchlorate](/img/structure/B13495243.png)

![5-[(3-Amino-4-methyl-pentyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13495258.png)





![4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride](/img/structure/B13495287.png)

